
3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its two ester groups and a methyl group attached to the pyrrole ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester typically involves the esterification of 3-Methyl-1H-pyrrole-2,4-dicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release the active pyrrole-2,4-dicarboxylic acid, which can then interact with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester
- 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid 5-benzyl ester 3-ethyl ester
- 3-Methoxy-5-methyl-1H-pyrrole-2,4-dicarboxylic acid dibenzyl ester
Uniqueness
3-Methyl-1H-pyrrole-2,4-dicarboxylic acid di-tert-butyl ester is unique due to its specific ester groups and methyl substitution, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Eigenschaften
CAS-Nummer |
519014-54-1 |
|---|---|
Molekularformel |
C15H23NO4 |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
ditert-butyl 3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-9-10(12(17)19-14(2,3)4)8-16-11(9)13(18)20-15(5,6)7/h8,16H,1-7H3 |
InChI-Schlüssel |
WENPRKKANBUVFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC=C1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14225102.png)
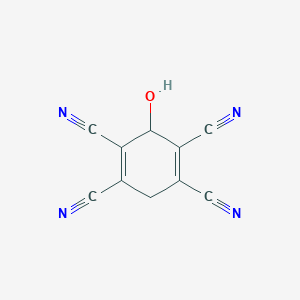

![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)
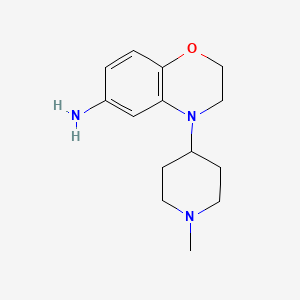
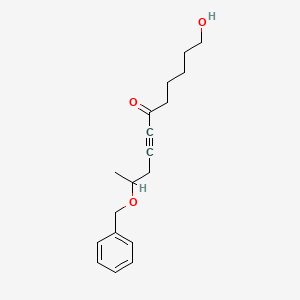
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
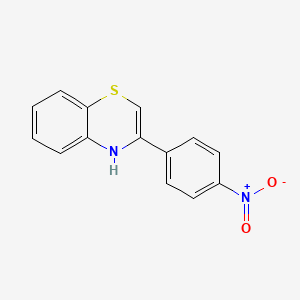
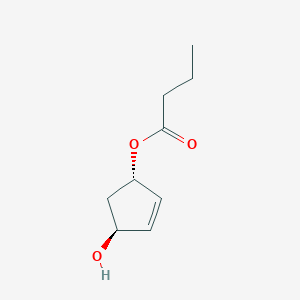
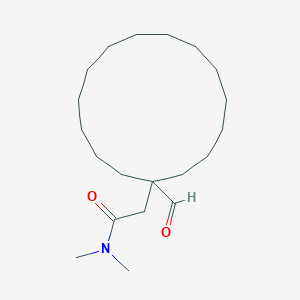
![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)

![Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane](/img/structure/B14225177.png)
